beta-D-Galactopyranuronic acid
Overview
Description
Beta-D-Galactopyranuronic acid: is an organic compound that belongs to the class of glucuronic acid derivatives. It consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid . This compound is a key component in the structure of pectin, a polysaccharide found in plant cell walls .
Mechanism of Action
Target of Action
Pectin, a heteropolysaccharide derived from the cell wall of higher plants , primarily targets the gastrointestinal tract. It acts as an adsorbent that binds to bacteria, toxins, and other irritants in the intestinal mucosa . Pectin also interacts with galectin-3, a protein implicated in various diseases . By binding with galectin-3, pectin can directly reduce the expression level of galectin-3 .
Mode of Action
Pectin’s mode of action is multifaceted. It decreases the pH in the intestinal lumen and provides a soothing effect on the irritated mucosa . Pectin also serves as interactive matrices or scaffolds by stimulating cell adhesion and cell proliferation and enhancing tissue remodeling by forming an extracellular matrix in vivo . Furthermore, pectin can bind to cancer cell surface galectins, causing mitochondrial disruption, enhancing response to chemotherapy, and impeding metastasis .
Biochemical Pathways
Pectin influences several biochemical pathways. It plays a crucial role in plant growth, morphology, development, and defense . Pectin biosynthesis pathways involve 27 isoforms of 17 genes and 12 isoforms of galacturonosyltransferase involved in nucleotide-sugar interconversion and pectin polymerization . Pectin also modulates cell growth and cell dynamics, facilitates cell adhesion and separation, and regulates cell shape .
Pharmacokinetics
It remains in the gastrointestinal tract where it exerts its effects. Pectin nanoparticles have shown prolonged plasma retention of the drug with major accumulation in liver tissue after an intravenous tail vein injection .
Result of Action
Pectin has numerous beneficial effects. It is used in food as a gelling agent and stabilizer . As a medical drug, it has potential use as a source of dietary fiber, lipid, cholesterol, serum glucose and insulin level lowering effect, gastric emptying delay . Pectin also exhibits antidiabetic actions through regulating glucose metabolism, oxidative stress, insulin sensitivity .
Action Environment
The action of pectin can be influenced by environmental factors. For instance, the pH can affect the activity of pectin . Moreover, pectin shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .
Biochemical Analysis
Biochemical Properties
Pectin’s unique properties stem from its structural characteristics, such as degree of esterification, molecular weight, and branching patterns . The source of pectin, the level of ripeness, and the biochemical reactions that occur during plant growth highly affect the structure and functions of the pectin .
Cellular Effects
Pectin exhibits mucoadhesion, controlled drug release, and potential anticancer characteristics . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pectin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the enzyme pectinase breaks down pectin commonly found in the plant cell wall .
Temporal Effects in Laboratory Settings
Pectin’s effects change over time in laboratory settings. It shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .
Metabolic Pathways
Pectin is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Microorganisms are good sources for isolation of pectin lyases, but the biochemical properties of each isolated lyase are different .
Transport and Distribution
It is known that pectin is a key structural component of the cell walls of many fruits and vegetables .
Subcellular Localization
As a key structural component of the cell walls, pectin is likely to be localized in the cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranuronic acid can be synthesized through the oxidation of D-galactose. The process involves the use of oxidizing agents such as nitric acid or galactose oxidase . The reaction conditions typically require a controlled temperature and pH to ensure the selective oxidation of the C6 carbon.
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of pectin. This method involves the use of pectinase enzymes to break down pectin into its constituent monosaccharides, including this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranuronic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce galactaric acid.
Reduction: It can be reduced to form galactose.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Nitric acid or galactose oxidase under controlled temperature and pH.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Galactaric acid.
Reduction: Galactose.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
Beta-D-Galactopyranuronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Galacturonic acid: A closely related compound with similar chemical properties.
Glucuronic acid: Another glucuronic acid derivative with a different sugar moiety.
Uniqueness: Beta-D-Galactopyranuronic acid is unique due to its specific role in the structure of pectin and its distinct chemical reactivity. Its ability to undergo selective oxidation and reduction reactions makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pectin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18968-14-4, 9000-69-5 | |
Record name | beta-D-Galactopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactopyranuronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pectin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-144 °C | |
Record name | beta-D-Galactopyranuronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pectin is not a single compound but a complex mixture of polysaccharides. Its primary structure consists of a linear chain of α-(1→4)-linked D-galacturonic acid units, called homogalacturonan (HG). These chains can be interspersed with rhamnose residues, forming rhamnogalacturonan I (RG-I) regions. The degree of methyl-esterification (DM) of the galacturonic acid units and the presence of side chains comprising various sugars (e.g., arabinose, galactose) contribute to the structural diversity of pectins. []
ANone: Pectin's DE, representing the proportion of esterified galacturonic acid units, significantly influences its gelling properties. High methoxyl (HM) pectins, with DE > 50%, form gels in the presence of high sugar concentrations and low pH. Conversely, low methoxyl (LM) pectins, with DE < 50%, require calcium ions for gelation and can form gels over a broader pH range. [, , , ]
ANone: Yes, different extraction methods, such as hot-water (HW), cold-water (CW), ultrasound (US), and enzyme-assisted extraction (EZX), can yield pectins with varying characteristics. [] For instance, research showed that enzyme extraction from dragon fruit peel using xylanase (EZX) resulted in pectin with a higher degree of esterification compared to acid extraction. []
ANone: Pectin's physicochemical properties depend on its source and extraction method. These properties include molecular weight (Mw), DE, viscosity, solubility, and gelling ability. [, , ] For example, microwave-extracted pumpkin pectin exhibited lower Mw and viscosity but higher polydispersity compared to acid-extracted pectin. []
ANone: Pectin acts as a gelling agent, thickener, and stabilizer in various food products, including jams, jellies, and desserts. Its gelling ability is attributed to the formation of a three-dimensional network that traps water and other components, creating a desired texture. [, , , ] A study on jujube fruits highlighted the role of water-soluble pectin (WSP) and sodium carbonate-soluble pectin (SSP) in fruit softening during cold storage. []
ANone: Yes, beyond its culinary uses, pectin finds applications in pharmaceutical formulations, cosmetics, and wastewater treatment. Its biodegradability, biocompatibility, and gel-forming properties make it suitable for drug delivery systems, wound dressings, and bioremediation processes. [, , , ] Research demonstrated the potential of pectin from Talinum triangulare as a matrix for ibuprofen microspheres. []
ANone: Research suggests that pectin, as a soluble fiber, can influence satiety, gut microbiota composition, and serum metabolite profiles, potentially impacting metabolic health. [, , ] A study in rats showed that a pectin-supplemented diet reduced the severity of methotrexate-induced enterocolitis. []
ANone: Yes, pectin acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut. Studies indicate that pectin with varying degrees of esterification differentially affects gut microbiota composition and metabolic markers. [, ] For instance, low-esterified pectin (L102) increased the abundance of Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []
ANone: Pectin extraction typically involves treating plant materials with acid or enzymes, followed by precipitation and purification steps. [, , , ] Studies have explored various extraction methods, including hot acid extraction, microwave heating, and ultrasound-assisted extraction, to optimize yield and modify pectin characteristics. [, ]
ANone: Chemical modification, such as amidation, can alter pectin's gelling, swelling, and drug release properties. [, ] Research demonstrated that hydrophobic thiolation of pectin with 4-aminothiophenol led to improved cohesive properties and altered swelling behavior, suggesting its potential in drug delivery. []
ANone: Various techniques are employed to analyze pectin's structure, composition, and properties. These include Fourier transform infrared (FTIR) spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and microscopy techniques. [, , , , ] For example, FTIR analysis was used to determine the optimal extraction time for pectin from lime peel. []
ANone: Pectin production generally aligns with sustainability principles as it utilizes agricultural by-products, such as citrus peels and apple pomace, as raw materials. [, , , ] Research has explored alternative sources like pumpkin and passion fruit rind for pectin extraction, further promoting waste valorization. [, , ]
ANone: While pectin itself is biodegradable, conventional extraction methods may involve the use of chemicals that require careful management and disposal to minimize environmental impact. [] Research is ongoing to develop eco-friendly extraction techniques using green solvents and enzymes. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.